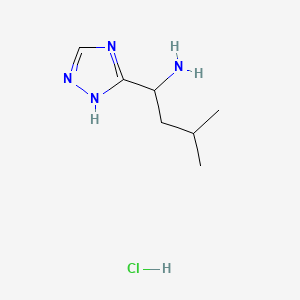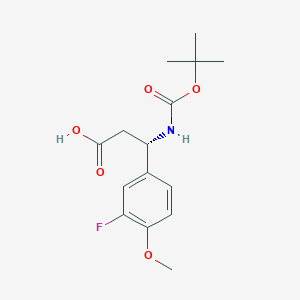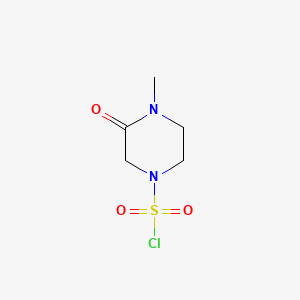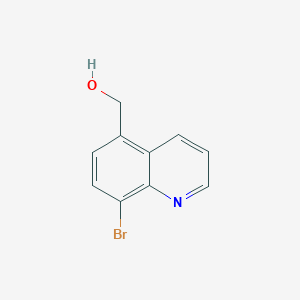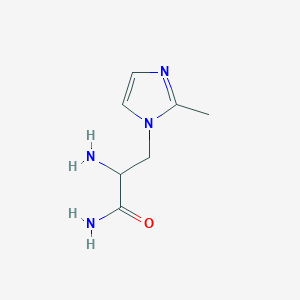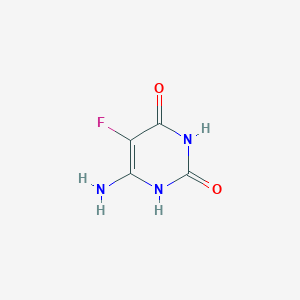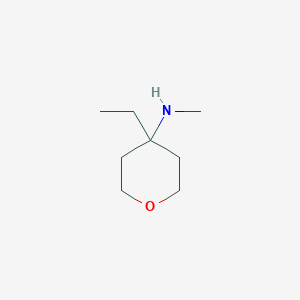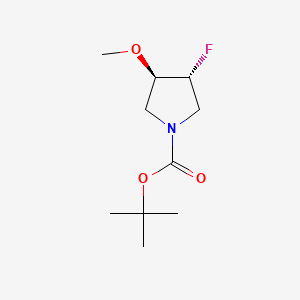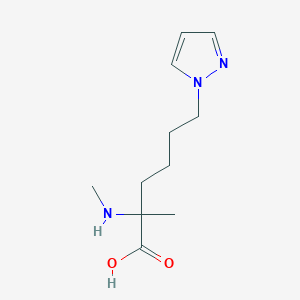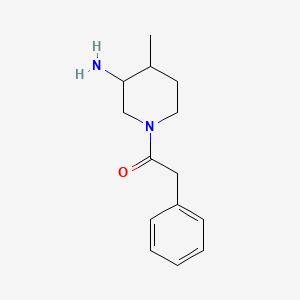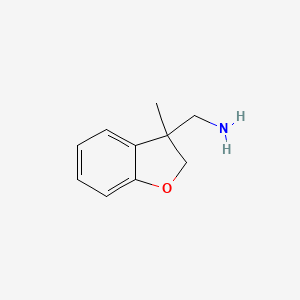
(3-Methyl-2,3-dihydrobenzofuran-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methanamine group attached to the 3-position of the benzofuran ring, which is also substituted with a methyl group at the 3-position of the dihydrobenzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the use of substituted phenols via O-arylation reaction followed by cyclization of diaryl ethers . Another approach is the employment of substituted biphenyls, which has become popular for synthesizing benzofuran derivatives . Additionally, benzofuran rings can be constructed by proton quantum tunneling, which offers fewer side reactions and high yield .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using catalysts to improve yield and selectivity. Microwave-assisted synthesis (MWI) has also been employed to obtain benzofuran derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols or amines .
Applications De Recherche Scientifique
(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some benzofuran derivatives act as inhibitors of topoisomerase I, sigma receptors, and histamine H3 receptors . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
2-methyl-2,3-dihydrobenzofuran: Another benzofuran derivative with a methyl group at the 2-position.
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran derivative with potential therapeutic applications.
Uniqueness
What sets (3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group at the 3-position of the benzofuran ring allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(3-methyl-2H-1-benzofuran-3-yl)methanamine |
InChI |
InChI=1S/C10H13NO/c1-10(6-11)7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,11H2,1H3 |
Clé InChI |
CJSPSJKJYGWRAR-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC2=CC=CC=C21)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


